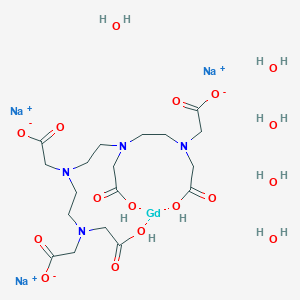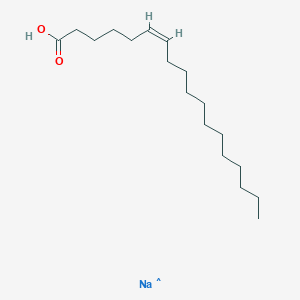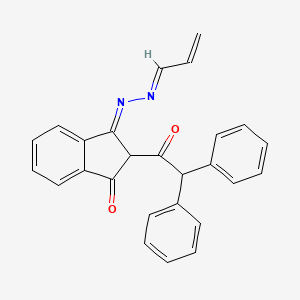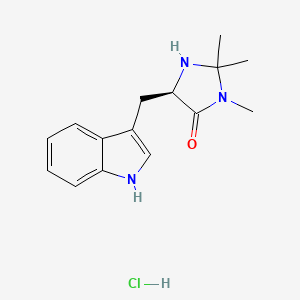
Gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate is a coordination complex of gadolinium, a rare earth metal, with triethylenetetraminehexaacetate as the chelating ligand. This compound is widely used in various scientific fields due to its unique properties, particularly in magnetic resonance imaging (MRI) as a contrast agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate typically involves the reaction of gadolinium chloride with triethylenetetraminehexaacetic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure complete complexation of the gadolinium ion.
Industrial Production Methods: Industrial production follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to achieve high yield and purity. The final product is often crystallized and purified through recrystallization techniques to obtain the pentahydrate form.
Chemical Reactions Analysis
Types of Reactions: Gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate primarily undergoes complexation reactions. It can also participate in substitution reactions where the ligand may be replaced by other chelating agents under specific conditions.
Common Reagents and Conditions:
Oxidation/Reduction: The compound is generally stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution: Substitution reactions can occur with other ligands such as ethylenediaminetetraacetic acid (EDTA) under acidic or basic conditions.
Major Products: The major products of these reactions are typically other gadolinium complexes with different ligands, depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: In biological research, this compound is employed as a contrast agent in MRI to enhance the visibility of internal structures. Its paramagnetic properties make it highly effective in altering the relaxation times of water protons in tissues, thereby improving image contrast.
Medicine: Medically, it is used in diagnostic imaging to detect abnormalities such as tumors, vascular diseases, and brain disorders. Its safety profile and effectiveness have made it a standard in clinical MRI procedures.
Industry: In industrial applications, it is used in the development of advanced materials and as a component in certain types of sensors and electronic devices.
Mechanism of Action
The primary mechanism by which gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate exerts its effects is through its paramagnetic properties. When introduced into the body, it interacts with water molecules in tissues, shortening the T1 relaxation time and enhancing the contrast of MRI images. The compound targets areas with high vascularity or abnormal tissue structures, allowing for detailed imaging.
Comparison with Similar Compounds
Gadolinium diethylenetriaminepentaacetate (Gd-DTPA): Another widely used MRI contrast agent with similar properties but different ligand structure.
Gadolinium ethylenediaminetetraacetate (Gd-EDTA): Used in various diagnostic and therapeutic applications, though less common than Gd-DTPA.
Uniqueness: Gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate is unique due to its specific ligand structure, which provides enhanced stability and effectiveness as a contrast agent. Its ability to form stable complexes with gadolinium ions makes it particularly suitable for medical imaging applications.
This compound’s versatility and effectiveness across multiple scientific disciplines underscore its importance in both research and clinical settings.
Properties
Molecular Formula |
C18H37GdN4Na3O17 |
|---|---|
Molecular Weight |
807.7 g/mol |
IUPAC Name |
trisodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl]amino]acetate;gadolinium;pentahydrate |
InChI |
InChI=1S/C18H30N4O12.Gd.3Na.5H2O/c23-13(24)7-19(3-5-21(9-15(27)28)10-16(29)30)1-2-20(8-14(25)26)4-6-22(11-17(31)32)12-18(33)34;;;;;;;;;/h1-12H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;;5*1H2/q;;3*+1;;;;;/p-3 |
InChI Key |
KWCZTSCRHVZMRS-UHFFFAOYSA-K |
Canonical SMILES |
C(CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O.O.O.O.O.O.[Na+].[Na+].[Na+].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)








